molecular formula C27H26BrN3O3 B15017715 N-[(1Z)-3-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B15017715
M. Wt: 520.4 g/mol
InChI Key: WGELXHZDBRKLLG-MNOOPJCASA-N
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Description

N-[(1Z)-1-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromophenyl, propoxyphenyl, and benzamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of 4-bromophenylhydrazine with an appropriate carbonyl compound under controlled conditions to form the hydrazinecarbonyl intermediate.

    Condensation reaction: The intermediate is then subjected to a condensation reaction with 4-propoxybenzaldehyde in the presence of a suitable catalyst to form the desired product.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1Z)-1-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1Z)-1-{N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
  • **N-[(1Z)-1-{N’-[(1E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE

Uniqueness

N-[(1Z)-1-{N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties compared to its chloro- and fluoro-substituted analogs

Properties

Molecular Formula

C27H26BrN3O3

Molecular Weight

520.4 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H26BrN3O3/c1-3-17-34-24-15-9-20(10-16-24)18-25(29-26(32)22-7-5-4-6-8-22)27(33)31-30-19(2)21-11-13-23(28)14-12-21/h4-16,18H,3,17H2,1-2H3,(H,29,32)(H,31,33)/b25-18-,30-19+

InChI Key

WGELXHZDBRKLLG-MNOOPJCASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C(\C)/C2=CC=C(C=C2)Br)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C(=O)NN=C(C)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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